Piperidin-1-ylsulfonyl Pharmacophore Validation: 40-Fold Strand Transfer Selectivity in HIV-1 Integrase Inhibition
In a scaffold-hopping study targeting HIV-1 integrase (IN), compounds bearing the piperidin-1-ylsulfonyl substituent at the phenyl ring demonstrated markedly enhanced activity. Compound 5p, a 2,3-dihydroxybenzamide derivative with a piperidin-1-ylsulfonyl group, achieved an IC₅₀ of 5 μM against IN strand transfer activity with more than 40-fold selectivity over the 3′-processing reaction [1]. The prototype N-(cyclohexylmethyl)-2,3-dihydroxy-5-(piperidin-1-ylsulfonyl)benzamide (5u) inhibited the IN-LEDGF/p75 protein-protein interaction with an IC₅₀ of 8 μM, confirming that the piperidin-1-ylsulfonyl group is a critical pharmacophoric element for dual-mechanism IN inhibition [1]. This provides direct class-level evidence that the piperidin-1-ylsulfonyl moiety — a core structural feature of N-benzyl-3-piperidin-1-ylsulfonylbenzamide — is functionally validated for target engagement and selectivity, whereas analogs lacking this group (e.g., simple benzamides or morpholino-sulfonyl variants) showed substantially reduced or no activity in the same assay system [1].
| Evidence Dimension | HIV-1 Integrase strand transfer inhibition IC₅₀ and selectivity ratio |
|---|---|
| Target Compound Data | N-Benzyl-3-piperidin-1-ylsulfonylbenzamide: Not directly tested in this assay; contains the validated piperidin-1-ylsulfonyl pharmacophore. |
| Comparator Or Baseline | Compound 5p (piperidin-1-ylsulfonyl-containing analog): IC₅₀ = 5 μM, >40-fold selectivity for strand transfer over 3′-processing. Compound 5u (N-cyclohexylmethyl analog): IC₅₀ = 8 μM against IN-LEDGF/p75 interaction. Non-sulfonyl benzamide analogs: Significantly reduced or undetectable activity. |
| Quantified Difference | Piperidin-1-ylsulfonyl-containing analogs achieve low micromolar IC₅₀ values with >40-fold selectivity; non-sulfonyl analogs lack measurable activity. |
| Conditions | In vitro enzymatic assay using recombinant HIV-1 integrase; strand transfer and 3′-processing reactions measured separately; IN-LEDGF/p75 interaction assay by ELISA-based method [1]. |
Why This Matters
This evidence establishes the piperidin-1-ylsulfonyl group as a validated pharmacophore for IN inhibition with documented selectivity, supporting the procurement of N-benzyl-3-piperidin-1-ylsulfonylbenzamide as a scaffold for antiviral lead optimization over non-sulfonyl benzamide analogs that lack this activity.
- [1] Zhang FH, Debnath B, Xu ZL, et al. Design of HIV-1 integrase inhibitors targeting the catalytic domain as well as its interaction with LEDGF/p75: A scaffold hopping approach using salicylate and catechol groups. Bioorganic & Medicinal Chemistry, 2011; 19(15): 4702-4713. DOI: 10.1016/j.bmc.2011.06.058. View Source
